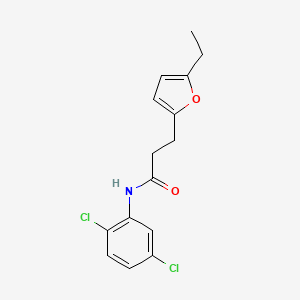![molecular formula C13H18N2O3S B5882713 N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5882713.png)
N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide exerts its effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation is an important epigenetic mechanism that regulates gene expression. Inhibition of HDAC enzymes leads to increased histone acetylation, which in turn leads to changes in gene expression that can have therapeutic effects.
Biochemical and Physiological Effects:
N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. It has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In addition, N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide has been shown to have neuroprotective effects by promoting the survival of neurons and inhibiting the production of toxic proteins that are associated with neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide is its potent and selective inhibition of HDAC enzymes, which makes it a valuable tool for studying the role of histone acetylation in various biological processes. However, one limitation of N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of HDAC enzymes in vivo. In addition, N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide has been shown to have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide. One direction is the development of more potent and selective HDAC inhibitors that can overcome the limitations of N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide. Another direction is the investigation of the role of histone acetylation in other biological processes, such as metabolism and aging. Finally, the therapeutic potential of N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide in combination with other drugs or therapies should be explored further in pre-clinical and clinical trials.
合成方法
The synthesis of N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide involves the reaction of N-methyl-4-(trifluoromethyl)benzamide with pyrrolidine-1-carbonyl chloride in the presence of triethylamine, followed by the reaction with methanesulfonyl chloride. The resulting product is then purified through column chromatography to obtain pure N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide.
科学研究应用
N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide has been studied extensively in pre-clinical and clinical trials for its potential therapeutic applications. It has been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
N-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-14(19(2,17)18)12-8-4-3-7-11(12)13(16)15-9-5-6-10-15/h3-4,7-8H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFHVMXXZNTFMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)N2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

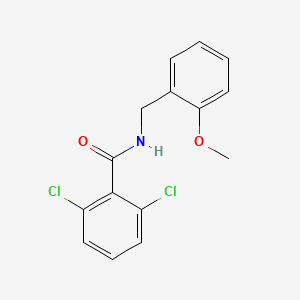
![methyl 4,5-dimethoxy-2-({[(4-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5882644.png)
![6-bromo-3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882648.png)
![ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5882658.png)
![5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B5882661.png)
![4-[5-(4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5882664.png)
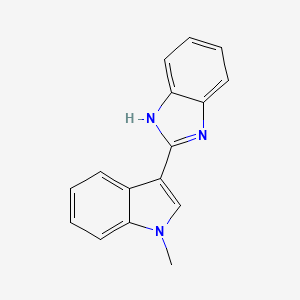
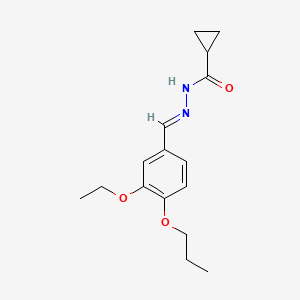
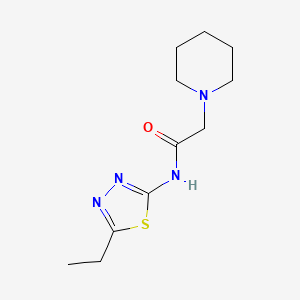
![O-benzyl S-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5882718.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5882735.png)
![N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5882738.png)
